molecular formula C17H14N4OS B2395182 3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole CAS No. 321973-60-8

3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole

Cat. No. B2395182
CAS RN: 321973-60-8
M. Wt: 322.39
InChI Key: SIRFUNNOUCRVJF-UHFFFAOYSA-N
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Description

The compound “3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole” is a heterocyclic compound. It belongs to a special class of compounds that possess triazine and tetrazine moieties . These compounds are important building blocks in the design of biologically significant organic molecules .


Synthesis Analysis

The synthesis of such compounds often involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For instance, the starting material 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol was synthesized by refluxing a mixture of isatin and thiocarbohydrazide .


Molecular Structure Analysis

The molecular structure of these compounds is quite complex. They contain linear, angular, and fused triazine and tetrazine heterocycles . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the starting material 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol reacted with various types of reagents including ammonia, hydrazine hydrate, semicarbazide HCl in various media .

Scientific Research Applications

Chemical Synthesis and Utility as Precursors

One primary application of compounds related to "3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole" lies in their utility as precursors in the synthesis of a wide range of valuable indole molecules. For example, 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles have been efficiently prepared via a tandem catalysis process, which involves intramolecular ligand-stabilized CuAAC and Cu-catalyzed C-N coupling. These compounds have been utilized as α-imino rhodium carbene precursors for constructing various indole molecules, including pyrrolo[2,3-b]indoles, spirocyclopropyl iminoindoles, 2,3-dihydropyrrolo[2,3-b]indoles, 3,3'-biindoles, and 2,3'-biindoles (Xing et al., 2014).

Pharmacological Activities

Another significant application is in the pharmacological field, where derivatives of "this compound" have demonstrated a range of activities. Compounds synthesized through a multistep preparation under microwave irradiations exhibited antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial activities (Singh, 2014). This highlights the potential of these compounds in developing new therapeutic agents.

Methodological Advances in Synthesis

Research has also focused on the development of eco-friendly and efficient methods for synthesizing these compounds. For instance, an eco-friendly synthesis approach under microwave irradiations has been employed to prepare 1-Aryl-8-methoxythiazolo derivatives, keeping in view their broad spectrum of pharmacological activities. This method emphasizes high yield and shorter reaction times, demonstrating the compound's role in advancing synthetic methodologies (Singh, 2015).

Future Directions

The future directions for “3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological applications. The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities . This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that 1,2,4-triazine derivatives can interact with various biological targets and cause changes in their function . The exact interaction and the resulting changes would depend on the specific target and the context of the biological system.

Biochemical Pathways

Given the wide range of biological applications of 1,2,4-triazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the wide range of biological applications of 1,2,4-triazine derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.

properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-22-12-8-6-11(7-9-12)10-23-17-19-16-15(20-21-17)13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRFUNNOUCRVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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